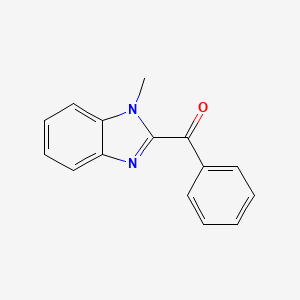

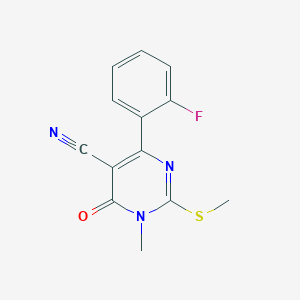

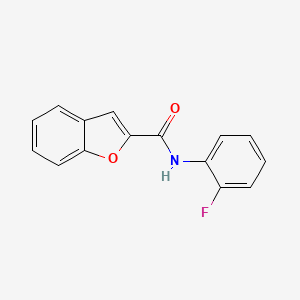

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone

Übersicht

Beschreibung

This compound belongs to a class of organic compounds known for their diverse chemical and physical properties. It's used in various chemical reactions and has notable significance in organic chemistry.

Synthesis Analysis

- Synthesis Techniques : The synthesis of derivatives of this compound has been explored in various studies. For instance, the synthesis of tetracarbonylmolybdenum(0) complexes with related ligands has been reported (Batten et al., 2006). Another study focuses on a three-dimensional CdII coordination polymer using similar compounds (Sun et al., 2022).

- Methodologies : The methodologies involve reactions under various conditions, including hydrothermal methods and the use of different catalysts and reagents.

Molecular Structure Analysis

- Structural Characteristics : Studies like the one by Ge et al. (2011) have detailed the molecular structure, including dihedral angles and bonding configurations (Ge et al., 2011). The molecular structure is often characterized by X-ray diffraction, NMR, and IR spectroscopy.

- Complex Formation : The compound forms complexes with metals, exhibiting various coordination geometries and bonding patterns.

Chemical Reactions and Properties

- Reactivity : The compound shows reactivity towards the formation of complexes and in synthesis reactions, as demonstrated in studies like those by Zhan et al. (2019) (Zhan et al., 2019).

- Functionalization : It can be functionalized to form various derivatives with distinct chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A series of benzimidazole monomers and their conversion into oligomers were prepared for investigating their optical, electrical, electrochemical, and thermal properties. This research highlights the potential of these compounds in developing materials with desired electrochemical and optical characteristics (Anand & Muthusamy, 2018).

Pharmaceutical Chemistry

- Novel compounds synthesized from "(1H-benzimidazol-2-yl)(phenyl)methanone" and other reagents demonstrated potential for antimicrobial and antiviral activities. This includes selective activity against certain viruses, indicating a possible direction for the development of new antiviral drugs (Sharma et al., 2009).

Material Science

- Research into oligobenzimidazoles derived from benzimidazole compounds, including "(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone," revealed significant insights into their rectification properties, thermal stability, and potential for use in electronic devices (Anand & Muthusamy, 2018).

Photostability and Dyeing Properties

- Synthesized phenyl(1H-benzoimidazol-5-yl)methanone based dyes showcased enhanced photostability and red-shifted absorption maxima, indicating their utility in developing far-red fluorescent dyes with potential applications in bioimaging and textiles (Jadhav, Shinde, & Sekar, 2018).

Coordination Chemistry

- Studies on coordination polymers based on benzimidazole derivatives have demonstrated unique structural and functional properties, such as selective sensing capabilities and photocatalytic activity, which could be harnessed for environmental monitoring and remediation efforts (Sun et al., 2022).

Catalysis and Synthetic Chemistry

- Research into ruthenium-catalyzed C–H bond functionalization using benzimidazole compounds shows promise in regioselective monoarylation processes, which could streamline the synthesis of complex organic molecules (Kobayashi et al., 2014).

Zukünftige Richtungen

Benzimidazole derivatives, including (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, optimizing their synthesis, and improving our understanding of their mechanisms of action.

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUTCCVCLTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350394 | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone | |

CAS RN |

5811-37-0 | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)